molecular formula C18H13NO2 B6082910 4-Benzylidene-2-(styryl)oxazol-5(4H)-one CAS No. 40913-25-5

4-Benzylidene-2-(styryl)oxazol-5(4H)-one

Cat. No.: B6082910
CAS No.: 40913-25-5
M. Wt: 275.3 g/mol
InChI Key: RLOWORWEDZZSDF-VUWKKMCJSA-N
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Description

4-Benzylidene-2-(styryl)oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family. This compound is characterized by its unique structure, which includes a benzylidene group and a styryl group attached to an oxazolone ring. It has garnered significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-2-(styryl)oxazol-5(4H)-one typically involves the reaction of hippuric acid with various aldehydes. One common method employs 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine as reagents at a temperature of 75°C . This reaction yields the desired oxazolone compound through a condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzylidene-2-(styryl)oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The benzylidene and styryl groups can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional functional groups, while reduction can produce simpler oxazolone compounds.

Scientific Research Applications

4-Benzylidene-2-(styryl)oxazol-5(4H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Benzylidene-2-(styryl)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzylidene-2-phenyl-5(4H)-oxazolone
  • 4-Benzylidene-2-(phenoxymethyl)oxazol-5(4H)-one
  • 4-Benzylidene-2-(4-hydroxy-3-methoxystyryl)oxazol-5(4H)-one

Uniqueness

4-Benzylidene-2-(styryl)oxazol-5(4H)-one stands out due to its specific structural features, such as the presence of both benzylidene and styryl groups. These features contribute to its unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds .

Properties

IUPAC Name

(4E)-4-benzylidene-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO2/c20-18-16(13-15-9-5-2-6-10-15)19-17(21-18)12-11-14-7-3-1-4-8-14/h1-13H/b12-11+,16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOWORWEDZZSDF-VUWKKMCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=CC3=CC=CC=C3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=N/C(=C/C3=CC=CC=C3)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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